molecular formula C12H12N2O B1339087 6'-Methoxy-5-methyl-2,2'-bipyridine CAS No. 638353-16-9

6'-Methoxy-5-methyl-2,2'-bipyridine

Cat. No.: B1339087
CAS No.: 638353-16-9
M. Wt: 200.24 g/mol
InChI Key: ZBVYIWKIRXCWPW-UHFFFAOYSA-N
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Description

6’-Methoxy-5-methyl-[2,2’]bipyridinyl is a bipyridine derivative with the molecular formula C12H12N2O. . Its structure consists of two pyridine rings connected by a single bond, with a methoxy group at the 6’ position and a methyl group at the 5 position.

Scientific Research Applications

6’-Methoxy-5-methyl-[2,2’]bipyridinyl has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its metal complexes may exhibit cytotoxic properties.

    Industry: It is used in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-5-methyl-[2,2’]bipyridinyl typically involves the coupling of two pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 6’-Methoxy-5-methyl-[2,2’]bipyridinyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-5-methyl-[2,2’]bipyridinyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bipyridine rings into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized bipyridine derivatives.

Mechanism of Action

The mechanism of action of 6’-Methoxy-5-methyl-[2,2’]bipyridinyl largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, in medicinal chemistry, the compound’s metal complexes may bind to DNA or proteins, disrupting their function and leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A parent compound without the methoxy and methyl groups.

    4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4 and 4’ positions.

    6,6’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups at the 6 and 6’ positions.

Uniqueness

6’-Methoxy-5-methyl-[2,2’]bipyridinyl is unique due to the specific positioning of the methoxy and methyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in forming metal complexes with distinct characteristics compared to other bipyridine derivatives.

Properties

IUPAC Name

2-methoxy-6-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-6-7-10(13-8-9)11-4-3-5-12(14-11)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYIWKIRXCWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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